(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide
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Description
(Z)-3-(4-chlorophenyl)-N'-(1-(3-hydroxyphenyl)ethylidene)-1H-pyrazole-5-carbohydrazide is a useful research compound. Its molecular formula is C18H15ClN4O2 and its molecular weight is 354.79. The purity is usually 95%.
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Scientific Research Applications
Corrosion Protection
One significant application involves corrosion protection, where similar carbohydrazide-pyrazole compounds have been investigated for their ability to protect mild steel in acidic environments. A study demonstrated that these compounds, at optimal concentrations, exhibited high inhibition efficiency, attributed to the formation of a protective layer on the metal surface. The adsorption behavior and efficiency were further supported by computational methods, including Density Functional Theory (DFT) and Monte Carlo simulations (Paul, Yadav, & Obot, 2020).
Antiviral and Cytotoxic Activities
Research on pyrazole and isoxazole-based heterocycles, including derivatives of the compound , showed potential antiviral activity against Herpes simplex virus type-1 (HSV-1) and cytotoxic activities. These findings highlight the compound's relevance in developing novel antiviral agents and cancer therapeutics (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Molecular Docking Studies
Vibrational spectroscopic investigations, molecular dynamic simulations, and molecular docking studies of related carbohydrazide compounds provided insights into their biological importance. Theoretical analyses predicted the potential of these compounds as inhibitors against specific protein targets, offering a pathway for the development of new therapeutic agents (Pillai, Menon, Mary, Armaković, Armaković, & Panicker, 2017).
Anti-diabetic Potential
A novel synthesis and characterization study of a similar compound revealed its in vitro anti-diabetic potential against α-glucosidase and α-amylase enzymes. Molecular docking studies further supported its efficacy, suggesting its utility in developing new anti-diabetic medications (Karrouchi, Fettach, Anouar, Tüzün, Radi, Alharthi, Ghabbour, Mabkhot, Faouzi, Ansar, & Garcia, 2021).
Antimicrobial and Anticancer Agents
Synthesis and pharmacological evaluation of thiadiazoles and thiazoles incorporating pyrazole moiety showed promising anticancer activities. This research underscores the compound's application in developing new anticancer agents with specific effectiveness against breast carcinoma cell lines (Gomha, Salah, & Abdelhamid, 2014).
Properties
IUPAC Name |
3-(4-chlorophenyl)-N-[(Z)-1-(3-hydroxyphenyl)ethylideneamino]-1H-pyrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15ClN4O2/c1-11(13-3-2-4-15(24)9-13)20-23-18(25)17-10-16(21-22-17)12-5-7-14(19)8-6-12/h2-10,24H,1H3,(H,21,22)(H,23,25)/b20-11- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIZFIOWQPKIHPQ-JAIQZWGSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/NC(=O)C1=CC(=NN1)C2=CC=C(C=C2)Cl)/C3=CC(=CC=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.